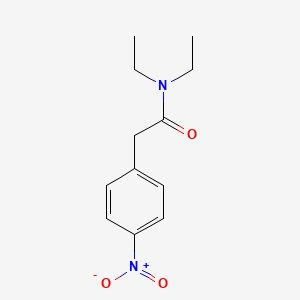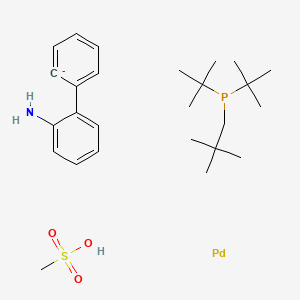
DTBNpP Palladacycle Gen. 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DTBNpP Palladacycle Gen. 3 involves the reaction of palladium acetate with the appropriate phosphine ligand and biphenyl derivative. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques and stored under inert gas to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
DTBNpP Palladacycle Gen. 3 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium (IV) species.
Reduction: It can be reduced to palladium (0) species, which are often the active catalytic species in many reactions.
Substitution: The compound can undergo ligand exchange reactions where the phosphine or biphenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligands: Various phosphines, amines, and biphenyl derivatives.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds .
Wissenschaftliche Forschungsanwendungen
DTBNpP Palladacycle Gen. 3 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of DTBNpP Palladacycle Gen. 3 involves the formation of palladium (0) species, which are the active catalytic species in many reactions. The compound undergoes oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
DTBNpP Palladacycle Gen. 3 can be compared with other similar compounds, such as:
t-BuBrettPhos Palladacycle Gen. 3: Another third-generation Buchwald precatalyst with similar catalytic properties.
Ferrocenyl Palladacycles: These compounds have unique electronic properties and are used in different catalytic applications.
N-Heterocyclic Carbene Palladacycles: These compounds offer additional stability and selectivity in catalytic reactions.
This compound stands out due to its high stability, versatility in various reactions, and wide range of applications in different fields.
Eigenschaften
Molekularformel |
C26H43NO3PPdS- |
|---|---|
Molekulargewicht |
587.1 g/mol |
IUPAC-Name |
ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
UMRSYNNAYIQDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


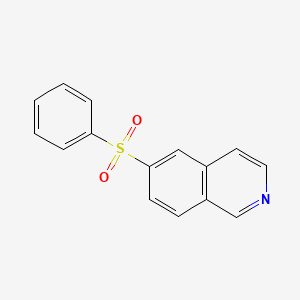
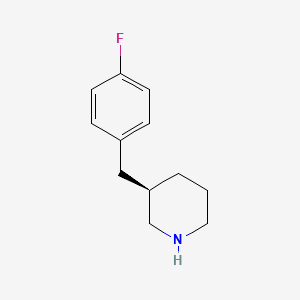
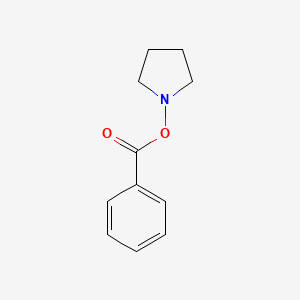
![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)

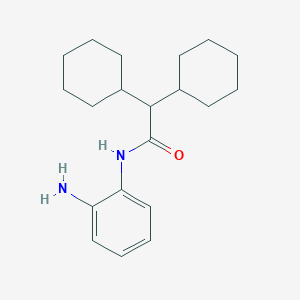

![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)

![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)

![4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)
